3,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride

CAS No.: 1807058-60-1

Cat. No.: VC2762066

Molecular Formula: C7H3Cl3F2O3S

Molecular Weight: 311.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807058-60-1 |

|---|---|

| Molecular Formula | C7H3Cl3F2O3S |

| Molecular Weight | 311.5 g/mol |

| IUPAC Name | 3,4-dichloro-5-(difluoromethoxy)benzenesulfonyl chloride |

| Standard InChI | InChI=1S/C7H3Cl3F2O3S/c8-4-1-3(16(10,13)14)2-5(6(4)9)15-7(11)12/h1-2,7H |

| Standard InChI Key | WDXZXLMAUUFBAS-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1OC(F)F)Cl)Cl)S(=O)(=O)Cl |

| Canonical SMILES | C1=C(C=C(C(=C1OC(F)F)Cl)Cl)S(=O)(=O)Cl |

Introduction

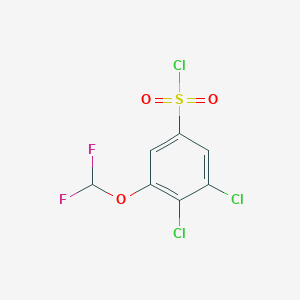

Chemical Properties and Structure

Basic Identifiers and Properties

The chemical properties of 3,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride are summarized in Table 1, providing essential information for researchers and chemists working with this compound.

Table 1: Basic Chemical Properties of 3,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride

| Property | Value |

|---|---|

| CAS Number | 1807058-60-1 |

| Molecular Formula | C₇H₃Cl₃F₂O₃S |

| Molecular Weight | 311.5 g/mol |

| IUPAC Name | 3,4-dichloro-5-(difluoromethoxy)benzenesulfonyl chloride |

| Standard InChI | InChI=1S/C7H3Cl3F2O3S/c8-4-1-3(16(10,13)14)2-5(6(4)9)15-7(11)12/h1-2,7H |

| Standard InChIKey | WDXZXLMAUUFBAS-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1OC(F)F)Cl)Cl)S(=O)(=O)Cl |

Structural Features

The molecular structure of 3,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride consists of:

-

A benzene ring as the core structure

-

Two chlorine atoms at positions 3 and 4

-

A difluoromethoxy group (OCHClF₂) at position 5

-

A sulfonyl chloride group (SO₂Cl)

The presence of both electron-withdrawing groups (chlorine atoms and sulfonyl chloride) and the difluoromethoxy substituent creates a unique electronic distribution across the molecule, influencing its chemical behavior and reactivity.

Synthesis Methods

Industrial Production Considerations

In industrial settings, the production of 3,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride may employ continuous flow processes to enhance efficiency and yield. These methods typically involve:

-

Automated systems for precise control of reaction parameters

-

Careful regulation of temperature, pressure, and reagent flow rates

-

Special handling procedures due to the reactive nature of intermediates and the final product

-

Purification techniques to ensure high-quality output for subsequent applications

These production strategies aim to optimize yield while minimizing side reactions and ensuring consistent product quality.

Chemical Reactivity and Reactions

Types of Reactions

3,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride exhibits diverse reactivity patterns, primarily due to the highly electrophilic sulfonyl chloride group. The compound participates in various chemical reactions, including:

Table 2: Major Reaction Types of 3,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride

| Reaction Type | Description | Products Formed |

|---|---|---|

| Substitution Reactions | Reaction with nucleophiles like amines, alcohols, and thiols | Sulfonamides, sulfonate esters, and sulfonothioates |

| Reduction Reactions | Treatment with reducing agents | Corresponding sulfonic acid derivatives |

| Oxidation Reactions | Exposure to oxidizing conditions | Various oxidized derivatives |

| Hydrolysis | Reaction with water or basic conditions | Sulfonic acid derivatives |

The sulfonyl chloride group readily reacts with nucleophiles to form covalent bonds, making this compound particularly valuable in synthetic organic chemistry for creating more complex molecules.

Common Reagents and Conditions

The reactivity of 3,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride can be manipulated using various reagents under controlled conditions:

-

Nucleophiles: Amines, alcohols, and thiols are commonly used for substitution reactions

-

Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) for reduction reactions

-

Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) for oxidation reactions

-

Reaction Conditions: Temperature, solvent choice, and pH significantly influence reaction pathways and product distributions

The selection of appropriate reagents and conditions is crucial for directing the reaction toward desired products and maximizing yields.

Applications in Research and Industry

Pharmaceutical Applications

3,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride has significant applications in pharmaceutical research and development. The compound serves as an important intermediate in the synthesis of potential therapeutic agents, particularly those targeting PPAR (Peroxisome Proliferator-Activated Receptor) pathways .

Research indicates that derivatives containing similar structural features have demonstrated biological activities, including:

-

Potential antitumor activity through disruption of cellular processes

-

Modulation of calcium channels, affecting cardiovascular function

-

Possible applications in metabolic disease treatment through PPAR interactions

These applications highlight the compound's value in medicinal chemistry and drug discovery processes .

Research and Synthetic Applications

Beyond pharmaceutical development, 3,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride serves various functions in research settings:

-

Chemical Probe Development: The compound's reactive sulfonyl chloride group makes it useful for creating chemical probes to study biological systems

-

Materials Science: Integration into specialized polymers and materials with unique properties

-

Analytical Chemistry: Development of specialized reagents for detection and analysis

The versatility of this compound in forming diverse chemical linkages contributes to its utility across multiple scientific disciplines.

Comparison with Similar Compounds

Structural Analogs

Several structural analogs of 3,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride exist, each with unique properties and applications. Comparing these compounds provides insights into structure-activity relationships and potential applications.

Table 3: Comparison of 3,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride with Related Compounds

| Compound | CAS Number | Key Structural Differences | Notable Properties |

|---|---|---|---|

| 3,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride | 1807058-60-1 | Reference compound | High reactivity, lipophilicity |

| 2,3-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride | 1807058-51-0 | Different positioning of substituents | Similar reactivity profile with distinct spatial arrangement |

| 2,5-Dichloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride | 1548532-20-2 | Alternate chlorine positioning | Different electronic distribution |

| 3-(Difluoromethoxy)benzenesulphonyl chloride | 13656-52-5 | Lacks chlorine substituents | Lower molecular weight, different reactivity |

| 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride | 23378-88-3 | Contains hydroxyl group instead of difluoromethoxy | Different solubility profile, hydrogen bonding capability |

Structure-Activity Relationships

The positional isomers and structural analogs of 3,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride demonstrate how subtle structural changes can influence chemical and biological properties:

-

The placement of chlorine atoms affects the electron distribution across the benzene ring, influencing reactivity patterns

-

The difluoromethoxy group contributes to lipophilicity and membrane permeability, important factors in biological applications

-

The presence of hydroxyl groups in certain analogs (like 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride) introduces hydrogen bonding capabilities, affecting solubility and interaction with biological targets

Understanding these structure-activity relationships is crucial for designing compounds with optimized properties for specific applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume